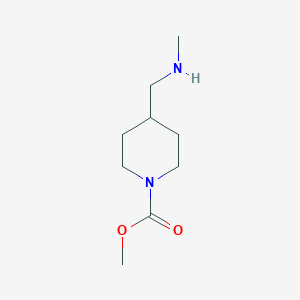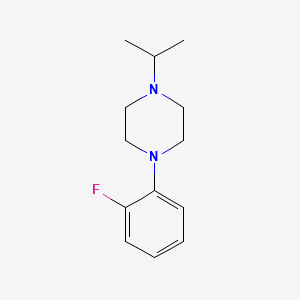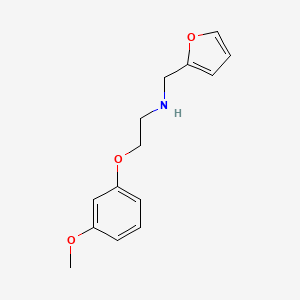
Cambridge id 7008311
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 7008311 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the use of specific reagents and conditions.
Mecanismo De Acción
The mechanism of action of Cambridge id 7008311 is not fully understood. However, it is believed to exert its effects by modulating specific signaling pathways in cells. It has been shown to inhibit the activity of specific enzymes and proteins that are involved in inflammatory and cancerous processes.
Biochemical and physiological effects:
Cambridge id 7008311 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have a protective effect on cells against various stressors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cambridge id 7008311 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is relatively inexpensive. However, its use in lab experiments is limited by its solubility and stability in various solvents. It also requires expertise in organic chemistry to synthesize and handle.
Direcciones Futuras
There are several future directions for the study of Cambridge id 7008311. It has potential applications in the development of new drugs for the treatment of inflammatory and cancerous diseases. It can also be studied for its potential use in drug delivery systems and as a contrast agent in medical imaging. Additionally, it can be further studied for its effects on specific signaling pathways in cells and its interactions with other compounds.
In conclusion, Cambridge id 7008311 is a chemical compound that has potential applications in various fields of scientific research. Its unique synthesis method, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further study. Its advantages and limitations for lab experiments must be considered when using it in research. Further studies are necessary to fully understand its potential applications and mechanisms of action.
Métodos De Síntesis
Cambridge id 7008311 is synthesized using a multi-step reaction process that involves the use of specific reagents and conditions. The synthesis method is complex and requires expertise in organic chemistry. The first step involves the reaction of a specific alcohol with a carboxylic acid in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents and conditions. The final product is purified using chromatography techniques to obtain Cambridge id 7008311.
Aplicaciones Científicas De Investigación
Cambridge id 7008311 has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in drug delivery systems and as a contrast agent in medical imaging. Additionally, it has been studied for its use in the synthesis of other compounds.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-16-12-4-2-5-13(10-12)18-9-7-15-11-14-6-3-8-17-14/h2-6,8,10,15H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAHMGJNJIZYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7008311 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

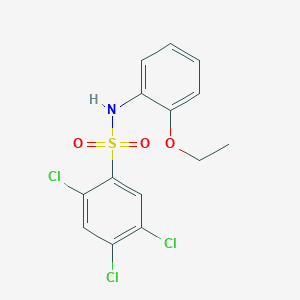
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
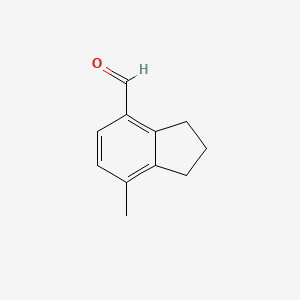
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)
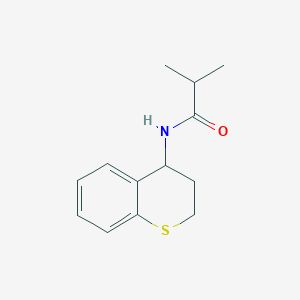
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)
![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide](/img/structure/B7463583.png)

